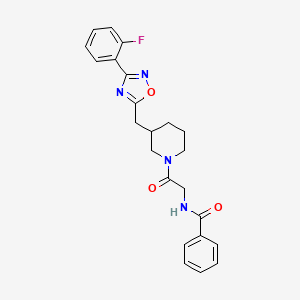

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-19-11-5-4-10-18(19)22-26-20(31-27-22)13-16-7-6-12-28(15-16)21(29)14-25-23(30)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXSMOYJZOTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class has garnered significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound's structure features a 2-fluorophenyl moiety and a piperidine ring, which are known to enhance biological potency.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | U-937 | 0.78 | Inhibits cell proliferation at G1 phase |

| Reference Compound (Doxorubicin) | MCF-7 | 1.93 | DNA intercalation |

These findings indicate that similar compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting that this compound may possess comparable properties.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific enzymes and proteins involved in cancer progression. Research indicates that these compounds can target:

- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis.

- Histone Deacetylases (HDAC) : Modulation results in altered gene expression related to cell cycle and apoptosis.

- Telomerase : Inhibition affects cellular immortality.

Case Studies

A comprehensive study examined the effects of various oxadiazole derivatives on cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The study reported that:

- Compound 17a exhibited an IC50 value of 0.65 µM against MCF-7 cells.

- Flow cytometry analysis confirmed that these compounds significantly increased caspase activity, indicating their role in apoptosis.

Pharmacological Potential

The pharmacological profile of this compound suggests potential as an anticancer agent. The presence of electron-withdrawing groups like fluorine enhances its biological activity by improving binding affinity to target proteins.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR.

- Quality-by-design (QbD) : Define critical parameters (e.g., solvent purity, catalyst loading) via DOE.

- Batch consistency : Characterize 3+ independent batches via DSC (melting point ±2°C) and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.